![molecular formula C11H15NO3 B3097292 Benzyl N-[(2R)-2-hydroxypropyl]carbamate CAS No. 130793-70-3](/img/structure/B3097292.png)
Benzyl N-[(2R)-2-hydroxypropyl]carbamate
Overview
Description
Benzyl N-[(2R)-2-hydroxypropyl]carbamate is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . It is a carbamate derivative, which is a class of compounds commonly used in organic synthesis and as protecting groups for amines . The compound is characterized by the presence of a benzyl group, a hydroxypropyl group, and a carbamate functional group.
Mechanism of Action
Target of Action
Benzyl N-[(2R)-2-hydroxypropyl]carbamate is a type of carbamate compound . Carbamates are often used as protecting groups for amines, which are essential for the synthesis of peptides . .
Mode of Action
Carbamates, in general, are known to interact with their targets by forming a covalent bond, thereby protecting the amine group during peptide synthesis .
Biochemical Pathways
As a carbamate, it likely plays a role in peptide synthesis pathways, where it protects amine groups from unwanted reactions .
Result of Action
As a carbamate, it likely contributes to the successful synthesis of peptides by protecting amine groups .
Biochemical Analysis
Biochemical Properties
It is known that carbamates, a class of compounds to which Benzyl N-[(2R)-2-hydroxypropyl]carbamate belongs, are useful protecting groups for amines . They can be installed and removed under relatively mild conditions .
Cellular Effects
It is known that carbamates can interact with various cellular processes, particularly those involving amines .
Molecular Mechanism
As a carbamate, it may interact with amines in a way that influences their function
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl N-[(2R)-2-hydroxypropyl]carbamate can be synthesized through various methods. One common approach involves the reaction of benzyl chloroformate with (2R)-2-amino-1-propanol under basic conditions . The reaction typically proceeds as follows:
- Dissolve (2R)-2-amino-1-propanol in an organic solvent such as dichloromethane.
- Add a base, such as triethylamine, to the solution.
- Slowly add benzyl chloroformate to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by column chromatography to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(2R)-2-hydroxypropyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of benzyl N-[(2R)-2-oxopropyl]carbamate.
Reduction: Formation of benzyl N-[(2R)-2-aminopropyl]carbamate.
Substitution: Formation of various substituted benzyl carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl N-[(2R)-2-hydroxypropyl]carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for active pharmaceutical ingredients.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Benzyl N-[(3-hydroxypropyl)]carbamate: Similar structure but with a different hydroxyalkyl group.
tert-Butyloxycarbonyl (Boc) carbamate: Commonly used protecting group for amines, removed under acidic conditions.
Carboxybenzyl (Cbz) carbamate: Another protecting group for amines, removed by catalytic hydrogenation.
Uniqueness
Benzyl N-[(2R)-2-hydroxypropyl]carbamate is unique due to its specific stereochemistry and the presence of both a benzyl and a hydroxypropyl group. This combination provides distinct reactivity and stability compared to other carbamate derivatives .
Properties
IUPAC Name |
benzyl N-[(2R)-2-hydroxypropyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-9(13)7-12-11(14)15-8-10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3,(H,12,14)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYZDASODLLCMM-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OCC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNC(=O)OCC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B3097225.png)
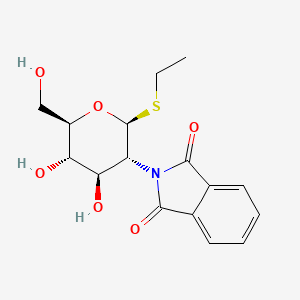

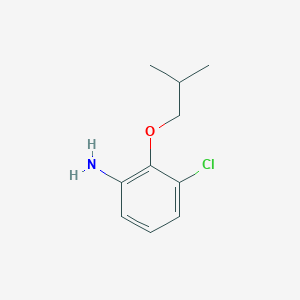
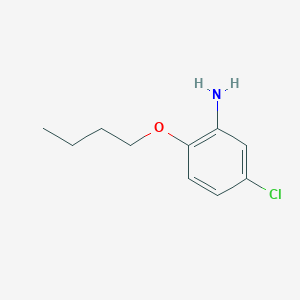
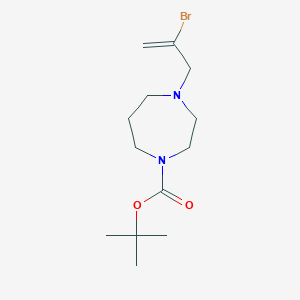
![1-[3-(Thiophen-3-YL)-1,2,4-oxadiazol-5-YL]cyclohexan-1-amine](/img/structure/B3097266.png)

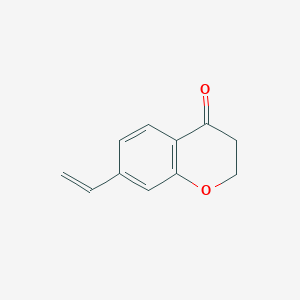

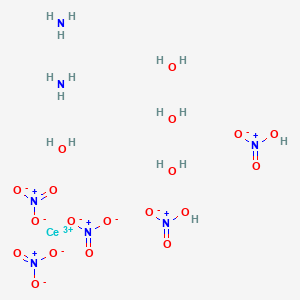

![1,1''-([4,4'-Bipiperidine]-1,1'-diyldicarbonyl)bis[1'-(methoxycarbonyl)ferrocene]](/img/structure/B3097313.png)
